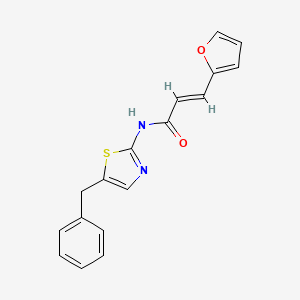
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide, also known as BTA-1, is a chemical compound that has gained significant attention due to its potential therapeutic applications. BTA-1 has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This compound may also exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In animal models of inflammation, this compound has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, which may be beneficial in studying various diseases. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in humans. Other future directions may include the development of more efficient synthesis methods and the exploration of this compound's potential as a therapeutic agent in other diseases such as cancer and diabetes.
In conclusion, this compound is a chemical compound that has gained significant attention due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Although the exact mechanism of action of this compound is not fully understood, studies have suggested that it may exert its effects by reducing inflammation and oxidative stress. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential as a therapeutic agent in various diseases.
Synthesemethoden
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 5-benzyl-2-aminothiazole with 2-furoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-benzyl-2-aminothiazole with 2-furoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory effects in various animal models of inflammation, including rheumatoid arthritis and colitis. This compound has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound has been shown to possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(9-8-14-7-4-10-21-14)19-17-18-12-15(22-17)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,18,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCAUHSCFJSIJS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
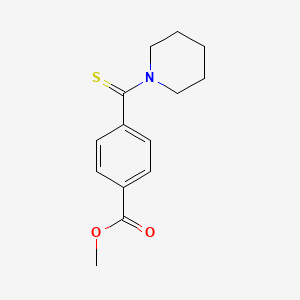
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)
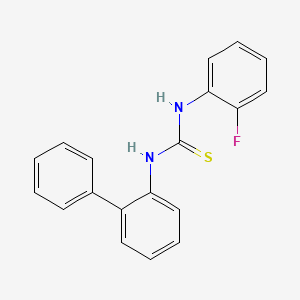
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)
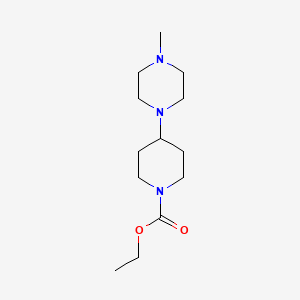

![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)


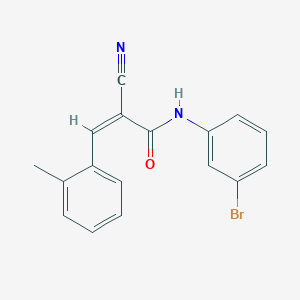
![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)